molecular formula C9H11N3O6S B12006915 N-(3,5-Dinitrothiophen-2-yl)valine CAS No. 37791-27-8

N-(3,5-Dinitrothiophen-2-yl)valine

Cat. No.: B12006915
CAS No.: 37791-27-8
M. Wt: 289.27 g/mol
InChI Key: LMBQXNOXQFXFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID is a complex organic compound characterized by the presence of a thiophene ring substituted with nitro groups and an amino group

Properties

CAS No.

37791-27-8

Molecular Formula

C9H11N3O6S

Molecular Weight

289.27 g/mol

IUPAC Name

2-[(3,5-dinitrothiophen-2-yl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C9H11N3O6S/c1-4(2)7(9(13)14)10-8-5(11(15)16)3-6(19-8)12(17)18/h3-4,7,10H,1-2H3,(H,13,14)

InChI Key

LMBQXNOXQFXFJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent functionalization to introduce the butyric acid moiety. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Biological Activity

N-(3,5-Dinitrothiophen-2-yl)valine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a dinitrothiophenyl group attached to the valine amino acid. The structural formula can be represented as follows:

C9H10N4O4S\text{C}_9\text{H}_{10}\text{N}_4\text{O}_4\text{S}

This compound's unique structure contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research has shown that derivatives of amino acids, including valine analogs like this compound, exhibit significant anticancer properties. A study demonstrated that related compounds could induce apoptosis in cancer cells through various pathways, including the regulation of Bcl-2 family proteins and cell cycle arrest . The IC50 values for related compounds have been reported to range significantly depending on the cancer cell line tested.

CompoundCancer Cell LineIC50 (μM)
Compound AMDA MB 2310.043
Compound BHeLa0.205
This compoundSK-OV-3TBD

2. Inflammatory Response Modulation

This compound has been investigated for its role in modulating inflammatory responses. Similar compounds have been shown to enhance the release of pro-inflammatory cytokines in vitro, indicating a potential application in treating inflammatory diseases . This activity is particularly relevant in the context of autoimmune disorders and chronic inflammation.

Case Studies

Case Study 1: Antitumor Efficacy
A recent study evaluated the effects of this compound on SK-OV-3 ovarian cancer cells. The compound was administered at varying concentrations to assess its cytotoxic effects. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, suggesting effective anticancer activity.

Case Study 2: Inflammatory Cytokine Release
In another investigation involving human peripheral blood mononuclear cells (PBMCs), this compound was tested for its ability to stimulate cytokine production. The findings revealed that the compound significantly increased the levels of TNF-alpha and IL-6 compared to controls, highlighting its potential as an immunomodulatory agent.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against multiple cancer cell lines with varying results:

Cell LineIC50 (μM)Mechanism of Action
A549TBDInduction of apoptosis
MCF-7TBDCell cycle arrest in G2 phase
HepG2TBDInhibition of proliferation

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.